3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid
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Overview
Description
3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID is a complex organic compound with a unique structure that incorporates a thiazolidine ring, a quinoline moiety, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID typically involves multiple steps, including the formation of the thiazolidine ring, the quinoline moiety, and the sulfonic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiazolidine derivatives .
Scientific Research Applications
3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID include other thiazolidine derivatives, quinoline-based compounds, and sulfonic acid-containing molecules .
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O4S3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(2E)-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)quinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H16N2O4S3/c1-17-15(19)14(24-16(17)23)13-8-7-11-5-2-3-6-12(11)18(13)9-4-10-25(20,21)22/h2-3,5-8H,4,9-10H2,1H3,(H,20,21,22)/b14-13+ |
InChI Key |
WHVDUENHHFVPAH-BUHFOSPRSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\2/C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=C2C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)SC1=S |
Origin of Product |
United States |
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